
Morpholin-3-one
Overview
Description
Morpholin-3-one is a heterocyclic organic compound featuring a six-membered ring containing both oxygen and nitrogen atoms. This compound is known for its versatility and is widely used in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholin-3-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 1,2-amino alcohols with α-haloacid chlorides can yield this compound through a sequence of coupling, cyclization, and reduction reactions . Another method involves the use of trifluoroacetic acid in toluene under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available starting materials. For example, the reaction of nitro aniline with various reagents can produce 4-(4-aminophenyl)-3-morpholinone, which can then be further processed to obtain this compound . This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Morpholin-3-one undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to morpholine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, morpholine derivatives, and various substituted this compound compounds, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of morpholin-3-one derivatives as anticancer agents. A notable study demonstrated that specific derivatives induced apoptosis in A549 lung cancer cells, showing a dose-dependent inhibition of cell growth. The most effective compounds were found to elevate levels of P53 and Fas proteins, which are crucial in regulating apoptosis, thereby suggesting their utility in developing anti-cancer drugs .
Compound | Structure | Effect on A549 Cells | Mechanism |
---|---|---|---|
1 | 4-(4-chlorophenyl)-6-((4-nitrophenoxy)methyl) this compound | Induced apoptosis | Increased P53 and Fas levels |
2 | 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) this compound | Induced apoptosis | Increased P53 and Fas levels |
3 | 6-((4-nitrophenoxy)methyl)-4-phenylthis compound | Induced apoptosis | Increased P53 and Fas levels |
Neurological Applications
This compound derivatives have also been explored for their potential in neurological imaging. A recent study identified a novel this compound derivative as a scaffold for imaging monoacylglycerol lipase (MAGL) using positron emission tomography (PET). This compound demonstrated improved kinetics and specificity in vivo, making it a promising candidate for further clinical evaluation in neurological disorders .
Synthesis and Industrial Applications
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals, including rivaroxaban, an anticoagulant medication. The synthesis processes have been optimized to be environmentally friendly and cost-effective, allowing for large-scale production .
Key Intermediates for Drug Synthesis
The following table summarizes the key intermediates derived from this compound:
Intermediate | Role in Synthesis | Application |
---|---|---|
4-(4-nitrophenyl)this compound | Precursor for rivaroxaban synthesis | Anticoagulant |
4-(4-aminophenyl)this compound | Precursor for further derivatives | Anticoagulant |
Apoptosis Induction in Lung Cancer Cells
A comprehensive study evaluated the effects of several this compound derivatives on A549 lung cancer cells. The research established that these compounds could effectively induce apoptosis, providing insights into their mechanisms of action and potential as therapeutic agents .
Imaging MAGL in Neurological Disorders
Another pivotal study focused on optimizing a this compound derivative for PET imaging of MAGL. The derivative showed enhanced kinetic profiles compared to its predecessors, indicating its potential use in clinical settings for diagnosing neurological conditions .
Mechanism of Action
The mechanism of action of morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in neurological applications, this compound derivatives act as inhibitors of monoacylglycerol lipase, an enzyme involved in endocannabinoid signaling . This inhibition can modulate neurotransmitter levels and has potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Morpholine: A structurally similar compound but lacks the carbonyl group present in morpholin-3-one.
Morpholin-2-one: Another related compound with the carbonyl group at a different position on the ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Biological Activity
Morpholin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews recent findings on the biological activity of this compound derivatives, focusing on their potential as therapeutic agents, particularly in oncology and antimicrobial applications.
Overview of this compound
This compound is characterized by a morpholine ring fused with a carbonyl group at the third position. This structural feature allows it to interact with various biological targets, making it a versatile scaffold in drug design.
Recent studies have highlighted the potential of this compound derivatives as EGFR tyrosine kinase inhibitors . For instance, a series of novel this compound-fused quinazoline derivatives were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR). Notably, compound a8 exhibited an IC50 value of 53.1 nM against wild-type EGFR, indicating potent activity. Additionally, compounds a7 and a8 demonstrated significant antiproliferative effects on lung cancer cell lines A549 and H358, especially against mutant EGFR variants (T790M/L858R) .
Induction of Apoptosis
Another study investigated the apoptotic effects of specific this compound derivatives on A549 lung cancer cells. The compounds were shown to induce apoptosis by elevating levels of P53 and Fas proteins, which are critical regulators of cell cycle and apoptosis. The derivatives effectively blocked cell progression at the G1 phase and promoted apoptosis through mechanisms involving P53 translocation and Fas clustering .
Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties . A study reported the synthesis of Schiff bases derived from this compound and their activity against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential use in treating infectious diseases .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound derivatives:
Case Studies
- EGFR Inhibitors : The development of this compound derivatives as EGFR inhibitors represents a promising avenue for lung cancer treatment. The ability to target both wild-type and mutant forms of EGFR enhances their therapeutic potential.
- Apoptosis Mechanism : The elucidation of the apoptotic pathways activated by this compound derivatives provides insights into their mechanism of action, supporting further development as anti-cancer agents.
- Antimicrobial Applications : The synthesis of novel this compound derivatives with antimicrobial properties opens new pathways for drug development against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Morpholin-3-one in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or alcohols under controlled conditions (e.g., acid catalysis). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm molecular structure and purity ≥95% . For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate structural integrity . Safety protocols, including fume hood use and PPE, must align with OSHA HCS guidelines due to acute toxicity risks .
Q. How should researchers safely handle this compound in experimental workflows?
- Methodological Answer : Follow OSHA HCS standards: avoid inhalation/contact via nitrile gloves, lab coats, and eye protection. Work under negative-pressure ventilation to prevent aerosol formation. Emergency protocols require immediate decontamination (e.g., 15-minute eye rinsing) and medical consultation for exposure . Storage should prioritize inert atmospheres and segregation from reactive agents to prevent degradation .
Q. What analytical techniques are critical for assessing this compound purity and stability?
- Methodological Answer : Use reversed-phase HPLC with UV detection for purity analysis. Stability studies under varied pH/temperature conditions should employ accelerated degradation protocols, with mass spectrometry (LC-MS) to identify degradation products . For real-time stability, store samples in controlled environments and monitor via periodic FTIR to detect structural changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies . Apply the FINER framework to evaluate experimental feasibility and novelty, ensuring studies control for variables like solvent choice or assay type. For in vitro/in vivo discrepancies, validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in pharmacological contexts?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic derivatization of the morpholine ring. Use molecular docking simulations (e.g., AutoDock Vina) to predict target interactions, followed by SPR or ITC for binding validation . For in vivo models, apply pharmacokinetic profiling (LC-MS/MS) to correlate plasma concentration with efficacy .
Q. How can researchers design robust studies to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf-life. For hydrolytic stability, compare half-lives in aqueous vs. lipid matrices . Include positive controls (e.g., known labile analogs) and statistical power analysis to ensure reproducibility .
Q. What strategies mitigate bias when interpreting conflicting toxicological data on this compound?
- Methodological Answer : Apply Cochrane systematic review principles: predefine inclusion/exclusion criteria, assess study quality via ROBINS-I tool, and perform sensitivity analyses to identify outlier datasets . Use the H statistic to quantify heterogeneity and subgroup analyses (e.g., by exposure route) to isolate confounding factors .
Q. Methodological Best Practices
- Data Reporting : Adhere to Beilstein Journal guidelines: limit main text to 5 key compounds, with full synthetic details in supplementary files. Reference known compounds rigorously and provide raw spectral data for novel derivatives .
- Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .
- Literature Reviews : Use PICO frameworks to structure research questions, ensuring alignment with gaps in morpholine-based drug discovery .
Properties
IUPAC Name |
morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEAAEQOQBMPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074444 | |
Record name | 3-Morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-11-5 | |
Record name | 3-Morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Morpholinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Morpholinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6P29M33NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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